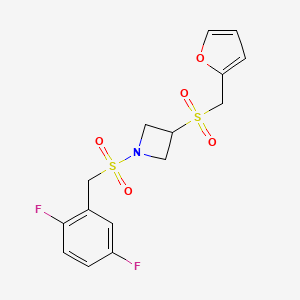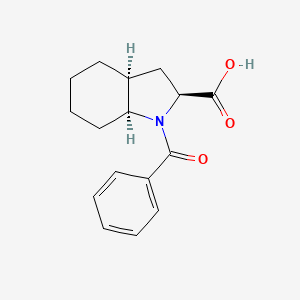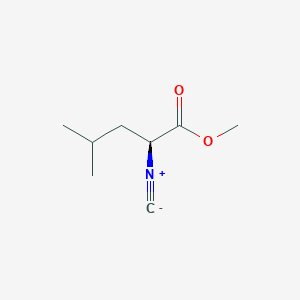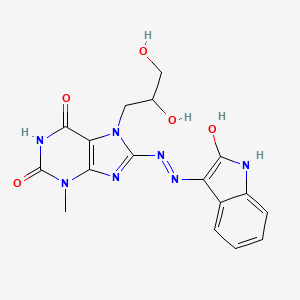![molecular formula C10H13N3O3 B2770372 [2-(4-Amino-3-methylphenoxy)acetyl]urea CAS No. 926269-03-6](/img/structure/B2770372.png)
[2-(4-Amino-3-methylphenoxy)acetyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Amino-3-methylphenoxy)acetyl]urea” is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 . It is categorized as an intermediate .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 223.23 . The boiling point and other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Enzyme Activation and Metabolic Pathways
Studies on compounds structurally similar to [2-(4-Amino-3-methylphenoxy)acetyl]urea, such as N-acetylglutamate (NAG) or its analogs, focus on their role in activating enzymes within the urea cycle. NAG acts as an essential cofactor for the enzyme carbamyl phosphate synthetase I, initiating the conversion of ammonia to urea in the liver. Deficiencies in NAG or its synthetic enzyme can lead to hyperammonemia, a condition treatable with N-carbamylglutamate (NCG), which effectively enhances ureagenesis in conditions like NAG synthase deficiency and propionic acidemia (Tuchman et al., 2008).
Genetic Studies and Disease Association
Genetic studies have explored the associations between genotypes of enzymes like arylamine N-acetyltransferase (NAT2) and the risk of developing certain cancers. Variations in the NAT2 gene affect the individual's ability to acetylate carcinogenic compounds, potentially influencing cancer susceptibility. For example, the combination of certain NAT2 and SULT1A1 genotypes has been linked to an increased risk of urothelial cancer, highlighting the importance of understanding genetic predispositions to effectively assess cancer risk (Ozawa et al., 2002).
Environmental Toxicology and Exposure
Research in environmental toxicology has investigated the urinary concentrations of bisphenol A and nonylphenol, chemicals used in the manufacture of various consumer products. These studies aim to understand human exposure levels and potential health impacts. The widespread detection of these compounds in human urine samples underscores the high potential for exposure among the general population and raises concerns about the possible health effects (Calafat et al., 2004).
Drug Metabolism and Pharmacokinetics
The metabolism of pharmaceuticals and the phenotyping of metabolic enzymes, such as NAT2, have been studied to understand individual differences in drug metabolism. These differences can affect drug efficacy and toxicity. Phenotyping based on caffeine metabolism, for example, has been used to determine NAT2 acetylator status, which can influence the metabolism of certain drugs and environmental toxins (Tang et al., 1987).
Propriétés
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N-carbamoylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-4-7(2-3-8(6)11)16-5-9(14)13-10(12)15/h2-4H,5,11H2,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAKCASKJEXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)
![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)


![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)
